1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15196403
Molecular Formula: C26H30N2O3
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H30N2O3 |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 1-(4-tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C26H30N2O3/c1-26(2,3)18-13-11-17(12-14-18)22-21-23(29)19-9-6-7-10-20(19)31-24(21)25(30)28(22)16-8-15-27(4)5/h6-7,9-14,22H,8,15-16H2,1-5H3 |
| Standard InChI Key | RHDVSOHUEGTUTM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=CC=CC=C4C3=O |
Introduction
1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique chromeno-pyrrole structure. It includes a tert-butyl group and a dimethylamino propyl substituent, which contribute to its potential biological activity and chemical reactivity. The compound's molecular formula is C26H30N2O3, with a molecular weight of approximately 418.5 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps, which require careful optimization to ensure high yields and purity of the final product. While specific synthesis protocols for this exact compound are not widely documented, similar chromeno-pyrrole derivatives are often synthesized through multicomponent reactions involving aryl aldehydes, primary amines, and other substrates under mild conditions .
Biological Activities
Research indicates that 1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits various biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The interaction of this compound with specific biological targets, such as enzymes or receptors, could lead to therapeutic effects by modulating signaling pathways or inhibiting specific cellular processes crucial for disease progression.
Applications and Future Research
The versatility of this compound makes it valuable in both research and industrial applications. Interaction studies focus on understanding how it interacts with biological targets, which are critical for advancing our understanding of its potential uses in medicine. Further studies are necessary to elucidate the precise biological mechanisms and therapeutic potential of this compound.
| Application Area | Potential Use |
|---|---|
| Antimicrobial Agents | Inhibiting microbial growth |
| Anticancer Agents | Targeting specific cancer pathways |
| Research Tools | Studying biological interactions and pathways |
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